2-(2-Hydroxystyryl)quinoline-5-carboxylic acid is a compound that belongs to the class of quinoline derivatives, characterized by a quinoline ring structure substituted with hydroxystyryl and carboxylic acid functional groups. This compound is notable for its potential biological activities, including antibacterial and antioxidant properties. It is synthesized through various methods that involve the modification of quinoline derivatives.
The compound can be derived from quinoline-5-carboxylic acid, which serves as a precursor. Quinoline derivatives are widely studied for their pharmacological properties, making them significant in medicinal chemistry.
2-(2-Hydroxystyryl)quinoline-5-carboxylic acid is classified as an organic compound under the category of heterocyclic compounds, specifically within the subclass of quinolines and their derivatives. Its structure features both aromatic and aliphatic characteristics due to the presence of the hydroxystyryl and carboxylic acid groups.
The synthesis of 2-(2-Hydroxystyryl)quinoline-5-carboxylic acid can be achieved through several methods:
The molecular formula for 2-(2-Hydroxystyryl)quinoline-5-carboxylic acid is . The structure features:
C1=CC(=C2C=CC=NC2=C1)C(=O)OThe compound can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
The reactivity of 2-(2-Hydroxystyryl)quinoline-5-carboxylic acid is influenced by its functional groups, making it versatile in synthetic organic chemistry.
The mechanism of action for biological activities attributed to 2-(2-Hydroxystyryl)quinoline-5-carboxylic acid involves:
Studies have shown that structural modifications in similar quinoline derivatives enhance antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3